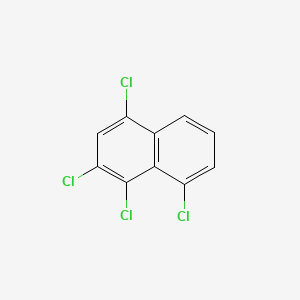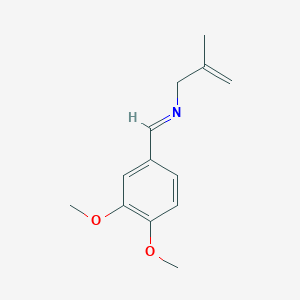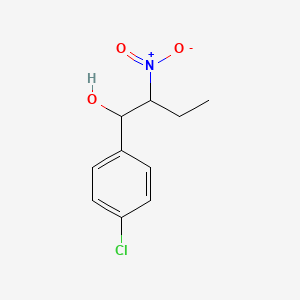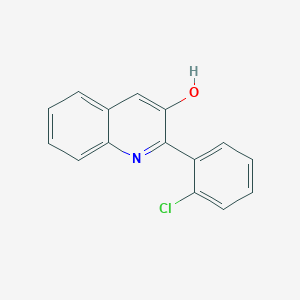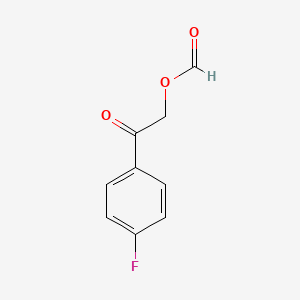
2-(4-Fluorophenyl)-2-oxoethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl formate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl formate typically involves the esterification of 2-(4-Fluorophenyl)-2-oxoacetic acid with formic acid or its derivatives. One common method includes the reaction of 2-(4-Fluorophenyl)-2-oxoacetic acid with formic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Fluorophenyl)-2-oxoacetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in 2-(4-Fluorophenyl)-2-hydroxyethyl formate.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)-2-oxoacetic acid.
Reduction: 2-(4-Fluorophenyl)-2-hydroxyethyl formate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-oxoethyl formate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This can lead to increased binding affinity and specificity, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)-2-oxoacetic acid: Similar in structure but lacks the ester group.
2-(4-Fluorophenyl)-2-hydroxyethyl formate: A reduction product of 2-(4-Fluorophenyl)-2-oxoethyl formate.
2-(4-Fluorophenyl)ethylamine: Contains an amine group instead of the ester group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
6326-46-1 |
|---|---|
Fórmula molecular |
C9H7FO3 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] formate |
InChI |
InChI=1S/C9H7FO3/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4,6H,5H2 |
Clave InChI |
SSZQAVJDLBHQGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

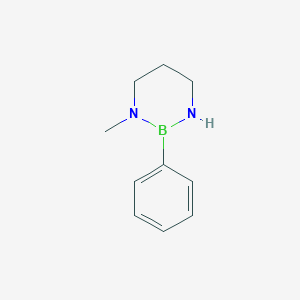
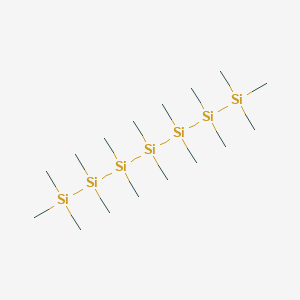

![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
